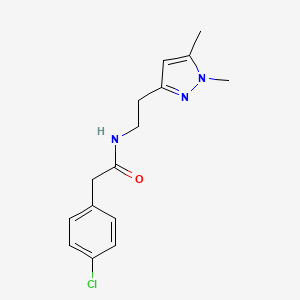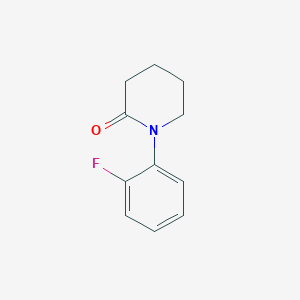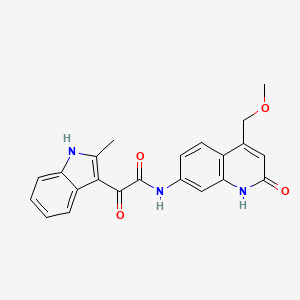![molecular formula C15H16N2O4 B2665120 5,5-Dimethyl-2-{[(3-nitrophenyl)amino]methylidene}cyclohexane-1,3-dione CAS No. 64495-92-7](/img/structure/B2665120.png)
5,5-Dimethyl-2-{[(3-nitrophenyl)amino]methylidene}cyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5,5-Dimethyl-2-{[(3-nitrophenyl)amino]methylidene}cyclohexane-1,3-dione” is a chemical compound with the molecular formula C15H16N2O4 . It has an average mass of 288.298 Da and a monoisotopic mass of 288.110992 Da .
Physical And Chemical Properties Analysis
The compound has a molecular formula of C15H16N2O4 . The exact physical and chemical properties such as boiling point, melting point, solubility, etc., are not available in the web search results.Aplicaciones Científicas De Investigación
Intramolecular Reactions and Structural Insights
5,5-Dimethylcyclohexane-1,3-dione derivatives have shown intriguing behaviors in intramolecular reactions, particularly in Michael additions to nitro-olefins. These reactions can lead to the preparation of compounds such as 3-substituted 6,7-dihydro-2-hydroxyiminobenzofuran-4(5H)-ones, which are notable for being the first known butenolide derivatives with a 2-hydroxyimino-substituent. The structural complexities of these derivatives, including syn- and anti-forms, were elucidated through NMR spectra and X-ray crystallography, revealing significant insights into their molecular structures and potential for hydrogen bonding (Ansell, Moore, & Nielsen, 1971).
Chemosensor Development
The compound and its derivatives have been utilized in the development of new chemosensors. For example, substituted aryl hydrazones of β-diketones have been synthesized for selective fluorescent chemosensor applications for biologically and environmentally significant Co2+. These sensors demonstrated excellent selectivity and sensitivity, with potential implications for detecting and monitoring metal ions in various settings (Subhasri & Anbuselvan, 2014).
Antimicrobial Activity
Another vital application area is the exploration of antimicrobial properties. Novel derivatives carrying the biologically active sulfonamide moiety synthesized from the compound were evaluated for their antibacterial and antifungal activities. These studies have found that certain derivatives display interesting antimicrobial activity, offering new avenues for developing antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Catalysis and Reaction Mechanisms
The reactivity of 5,5-Dimethylcyclohexane-1,3-dione derivatives has also been a subject of study in catalysis and reaction mechanism explorations. For instance, the compound's derivatives have been involved in synthesis reactions with isothiocyanates, leading to novel products and providing insights into the mechanisms of these chemical processes. Such studies contribute to our understanding of the compound's versatility in synthetic organic chemistry (Greenhill, Hanaee, & Steel, 1990).
Propiedades
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-[(3-nitrophenyl)iminomethyl]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-15(2)7-13(18)12(14(19)8-15)9-16-10-4-3-5-11(6-10)17(20)21/h3-6,9,18H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFHNXTWBFDPMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC(=CC=C2)[N+](=O)[O-])O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

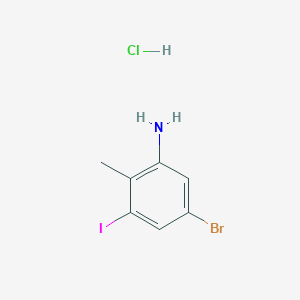
![4-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B2665038.png)
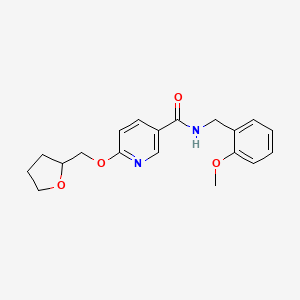
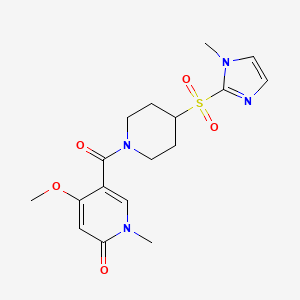
![N-[2-(Allyloxy)benzyl]ethanamine hydrochloride](/img/structure/B2665043.png)
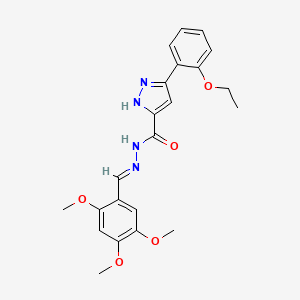
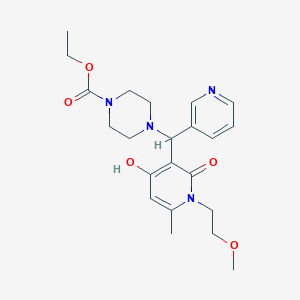
![2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B2665047.png)
